4-bromo-2-chloro-1,3-benzoxazole
Description
Properties
CAS No. |
1305207-88-8 |
|---|---|
Molecular Formula |
C7H3BrClNO |
Molecular Weight |
232.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-1,3-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate halogenated reagents. One common method is the condensation of 2-aminophenol with 4-bromo-2-chlorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-2-chloro-1,3-benzoxazole, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
4-Bromo-2-chloro-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules, it is valuable in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms can enhance binding affinity and selectivity for certain targets, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoxazole Derivatives
Substitution Patterns and Structural Features
The position and type of substituents on the benzoxazole scaffold significantly influence chemical reactivity, electronic properties, and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 4-Bromo-2-Chloro-1,3-Benzoxazole and Analogous Compounds
Electronic and Reactivity Profiles
- In contrast, 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole features a nitro group (strong electron-withdrawing) and a methylphenyl group (electron-donating), creating a polarized π-system suitable for optoelectronic applications .
- Biological Activity : Chlorine at the 4-position (as in 4-chloro-1,3-benzoxazole derivatives) correlates with antibacterial and anticancer activity, while bromine at the 4-position may improve pharmacokinetic properties due to increased lipophilicity . The dichloro-substituted analog (5,7-dichloro-1,3-benzoxazole) shows specificity for lipase inhibition, suggesting halogen positioning influences target selectivity .
Q & A
Q. What are the standard synthetic routes for preparing 4-bromo-2-chloro-1,3-benzoxazole, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cyclization of halogenated precursors under controlled conditions. For example, refluxing substituted hydrazides in polar aprotic solvents (e.g., DMSO) followed by distillation and crystallization has yielded derivatives with ~65% efficiency . Optimization strategies include:
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Key techniques include:
- X-ray crystallography : Resolves bond lengths and angles (e.g., monoclinic P21/n space group with β = 101.67° for benzoxazole analogs) .
- NMR spectroscopy : Identifies halogen and aromatic proton environments (e.g., ¹H/¹³C NMR for substituent confirmation).
- Mass spectrometry : Validates molecular weight (248.53 g/mol) .
Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?
Studies highlight antimicrobial and anticancer potential:
- Antimicrobial testing : Agar well diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans), with MIC values compared to standard drugs like fluconazole .
- Anticancer screening : MTT assays on cancer cell lines, with IC₅₀ values calculated to assess potency .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the interaction of this compound with biological targets?
Docking studies (e.g., using AutoDock Vina) model ligand-receptor binding. For example:
- Target selection : Enzymes like E. coli DNA gyrase or human topoisomerase II are common targets for benzoxazole derivatives.
- Binding affinity analysis : High-scoring poses indicate potential inhibition mechanisms, validated by in vitro assays .
- Data interpretation : Contradictions between computational and experimental results may arise from solvent effects or protein flexibility, necessitating MD simulations for refinement .
Q. What strategies resolve contradictions in reported biological activity data for benzoxazole derivatives?
Discrepancies often stem from:
- Structural analogs : Minor substituent changes (e.g., 6-chloro vs. 6-bromo) alter bioactivity .
- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) to ensure reproducibility .
- Mechanistic studies : Use knockout strains or enzyme inhibition assays to confirm target specificity .
Q. How do substitution reactions at the chloromethyl or bromo positions influence the compound’s reactivity and pharmacological profile?
- Nucleophilic substitution : The chloromethyl group reacts with amines/thiols to form analogs with enhanced solubility or target affinity .
- Electrophilic aromatic substitution : Bromine’s directing effects enable regioselective modifications (e.g., Suzuki coupling for biaryl derivatives) .
- Biological impact : Substitutions at the 4-bromo position correlate with improved antimicrobial activity in derivatives .
Q. What crystallographic insights guide the design of benzoxazole-based inhibitors?
Crystal structures reveal:
- Planarity : The benzoxazole ring’s flat geometry facilitates π-π stacking with aromatic residues in enzyme active sites .
- Halogen bonding : Bromine and chlorine atoms engage in non-covalent interactions critical for binding (e.g., with kinase ATP pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
